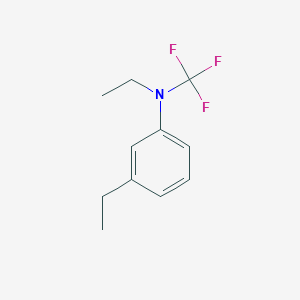

N,3-diethyl-N-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N,3-diethyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H14F3N/c1-3-9-6-5-7-10(8-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |

InChI Key |

GKMLRQBVXBIFEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N(CC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Metallaphotoredox Catalysis for N-Trifluoromethyl Anilines

A recent advanced method employs metallaphotoredox catalysis to achieve modular synthesis of N-trifluoroalkyl anilines. This approach uses a four-component coupling reaction involving nitroarenes, tertiary alkylamines, redox-active esters, and 3,3,3-trifluoropropene under iridium and nickel catalysis to install the trifluoromethyl group on the nitrogen atom. The reaction proceeds with high chemo- and regioselectivity, yielding complex N-trifluoroalkyl aniline derivatives efficiently.

- Key features:

- Uses nitroarenes and tertiary alkylamines as substrates.

- Employs 3,3,3-trifluoropropene as the trifluoromethyl source.

- Catalyzed by a combination of nickel salts and photoredox catalysts.

- Yields up to 76% for complex N-trifluoroalkyl anilines.

- Broad substrate scope including various substitution patterns on the aromatic ring.

- Compatible with functional groups relevant to pharmaceuticals and agrochemicals.

This method enables the synthesis of N-trifluoromethyl anilines with branched trifluoromethyl groups embedded within the aliphatic chain, which is challenging by traditional methods. It is particularly useful for medicinal chemistry applications where structural complexity and functional group tolerance are critical.

Stepwise Synthesis via Chlorination and Catalytic Hydrogenation

A classical synthetic route for trifluoromethylated anilines involves multi-step reactions starting from chlorinated trifluoromethyl anilines. The process includes:

- Chlorination of 2-chloro-3-trifluoromethylaniline with N-chlorosuccinimide and dimethyl sulfide in dichloroethane under controlled temperature.

- Formation of sulfonyl chloride intermediates by reaction with sulfonyl chloride reagents.

- Subsequent catalytic hydrogenation under pressure in the presence of palladium on carbon (Pd/C) catalyst and alkali (e.g., sodium hydroxide) in ethanol to yield the final trifluoromethyl aniline derivative.

Reaction conditions summary:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | 2-chloro-3-trifluoromethylaniline, N-chlorosuccinimide, dimethyl sulfide, triethylamine, dichloroethane, <30 °C, reflux | Chlorination and formation of intermediate I |

| 2 | Intermediate I, sulfonyl chloride, dichloroethane, HCl gas | Formation of intermediate II (sulfonyl chloride derivative) |

| 3 | Intermediate II, ethanol, Pd/C catalyst, alkali (NaOH preferred), hydrogen gas (4-6 kg/cm²), 48-56 h, room temperature | Catalytic hydrogenation to yield final product |

Direct N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A more recent and efficient protocol involves the direct N-trifluoromethylation of secondary amines using carbon disulfide (CS₂) and silver fluoride (AgF) as reagents. This method operates under mild, neutral conditions and is applicable to a wide range of secondary alkyl amines, including aromatic and aliphatic types.

- Advantages:

- Avoids harsh acidic conditions typical of other fluorination methods.

- Provides moderate to excellent yields (up to 98%) of N-trifluoromethylated products.

- Scalable and applicable to complex drug molecules and amino acid derivatives.

- Electron-rich aromatic amines show lower reactivity, but this can be improved by using stronger bases such as 4-(pyrrolidin-1-yl)pyridine.

This method is particularly suitable for synthesizing N-trifluoromethyl anilines with diverse substituents, enhancing lipophilicity and metabolic stability of drug candidates.

Other Synthetic Approaches and Mechanistic Insights

Additional methods for synthesizing N-trifluoromethyl amines include:

- Use of fluoride ion donors such as ammonium fluoride complexes and halonium ions (N-bromosuccinimide, N-iodosuccinimide) to facilitate trifluoromethylation under mild conditions.

- Reactions involving dithiocarbamate intermediates which undergo nucleophilic attack by fluoride ions to form N-CF₃ bonds.

- Catalytic systems employing t-butyl azodicarboxylate and sodium acetate in DMF at low temperatures for hydrazide trifluoromethylation.

These methods highlight the variety of chemical strategies available for N-CF₃ motif installation, each with unique advantages depending on substrate scope and desired product complexity.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,3-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

N,3-diethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of N,3-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

*Calculated based on analogous compounds.

Substituent Position Matters :

- Ortho vs. Meta/para Effects : Derivatives with 2-(trifluoromethyl)aniline (ortho-CF₃) exhibit higher biological activity (e.g., cholinesterase inhibition) compared to 3- or 4-CF₃ isomers. This "ortho effect" is attributed to reduced basicity and steric hindrance, enhancing receptor interactions .

- Diethyl vs. Dimethyl Groups : Diethyl substituents increase lipophilicity (logP) and metabolic stability compared to dimethyl analogs, which may improve pharmacokinetics in drug candidates .

Physicochemical Properties

- Lipophilicity : Diethyl groups in this compound confer higher logP values than dimethyl or unsubstituted analogs, enhancing membrane permeability .

- Basicity : The trifluoromethyl group reduces the basicity of the aniline nitrogen. For example, 3-(trifluoromethyl)aniline derivatives have pKa values ~2–3 units lower than unsubstituted anilines, affecting solubility and reactivity .

Enzyme Inhibition

- Cholinesterase Inhibition : 4-(Trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c) show potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM), outperforming halogenated analogs. Diethyl substitution could further modulate selectivity .

- Cytotoxicity : 2-(Trifluoromethyl)aniline derivatives exhibit lower cytotoxicity than 3- or 4-CF₃ isomers, making them safer for therapeutic applications .

Industrial and Pharmacological Relevance

- Herbicides : Nitro- and chloro-substituted trifluoromethylanilines (e.g., 3-chloro-2,6-dinitro-N,N-dipropyl-4-CF₃-aniline) are precursors to commercial herbicides due to their electron-deficient aromatic rings .

- Anticancer Agents: Hybrids of 4-nitro-3-(trifluoromethyl)aniline demonstrate tumor-selective cytotoxicity via NO release, though photodegradation pathways require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.